9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to the purine-6-carboxamide family, characterized by a bicyclic purine core substituted at positions 2 and 9 with aryl groups. The 2-(4-methoxyphenyl) and 9-(2-methoxyphenyl) substituents introduce distinct electronic and steric effects due to the methoxy groups’ positions on the aromatic rings.
Properties
Molecular Formula |
C20H17N5O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
InChI |
InChI=1S/C20H17N5O4/c1-28-12-9-7-11(8-10-12)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-5-3-4-6-14(13)29-2/h3-10H,1-2H3,(H2,21,26)(H,23,27) |
InChI Key |
NBYKFNWHAHCXPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate methoxyphenyl derivatives with a purine precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity. Pathways involved may include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, highlighting substituent variations and their implications:
Analysis of Substituent Effects
- Methoxy Positioning : The para-methoxy group on the C2-phenyl (4-methoxyphenyl) enhances electron donation, stabilizing resonance structures, while the ortho-methoxy on the C9-phenyl (2-methoxyphenyl) introduces steric constraints that may influence binding pocket interactions .
- Hydroxy vs. Methoxy : Hydroxyl groups (e.g., 3-hydroxyphenyl in ) improve solubility but are prone to glucuronidation, reducing bioavailability compared to methoxy-substituted analogs.
- Ethoxy vs. Methoxy : Ethoxy groups (e.g., ) extend the half-life in vivo due to slower oxidative metabolism but may reduce aqueous solubility.
- Dimethoxy Substitution : Compounds like 2-(2,4-dimethoxyphenyl) () exhibit stronger electron-donating effects but face challenges in synthetic scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
